molecular formula C16H19NO5S B2433112 N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 409357-36-4

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2433112
CAS RN: 409357-36-4
M. Wt: 337.39
InChI Key: AZVITPXVVAAXRW-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and structural formula .


Synthesis Analysis

This involves reviewing scientific literature for methods used to synthesize the compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

This involves determining the molecular formula, the arrangement of atoms, and the chemical bonds within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the conditions required for these reactions, and the products formed are all part of this analysis .


Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, density, and reactivity .

Scientific Research Applications

Sensor Development

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide and related compounds have been explored for their potential in sensor technology. A study demonstrated the development of an efficient Co2+ ion sensor using a related bis-sulfonamide, which showed high sensitivity, stability, and improved electrochemical performance towards cobalt ions, suggesting potential applications in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).

Crystallography and Supramolecular Chemistry

Research has been conducted on the crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides. These studies reveal different supramolecular architectures formed by weak intermolecular interactions like hydrogen bonding and π-π stacking. This has implications for understanding the relationship between molecular structure and crystal formation, which is significant in the field of crystallography and material science (Shakuntala et al., 2017).

Computational Chemistry

Another avenue of research involves computational studies on related sulfonamide molecules. These studies focus on understanding the structural and electronic properties of these compounds using computational methods like Density Functional Theory (DFT). Such research aids in the prediction of molecular behavior and interaction, which is crucial in the design of new materials and drugs (Murthy et al., 2018).

Enzyme Inhibition Studies

Research has also been done on N-substituted-4-ethoxybenzenesulfonamides for their potential as enzyme inhibitors. This research is important in medicinal chemistry, as it contributes to the development of new drugs that can target specific enzymes linked to diseases (Riaz, 2020).

Vaccine Adjuvant Development

In the field of immunology, derivatives of N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide have been studied for their potential as vaccine adjuvants. These compounds can activate innate immunity via mitochondrial stress pathways, suggesting their use in enhancing vaccine efficacy (Sato-Kaneko et al., 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and influences physiological processes .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. Information on toxicity, flammability, environmental impact, and safe handling practices would be included .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-4-22-14-8-6-5-7-13(14)17-23(18,19)16-11-12(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVITPXVVAAXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

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